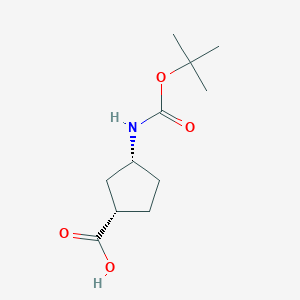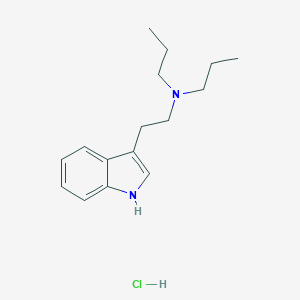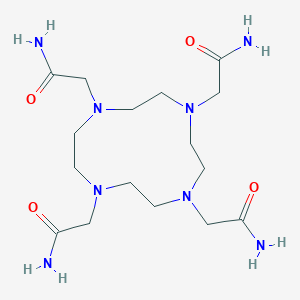
Chlorhydrate d'ibopamine
Vue d'ensemble
Description
Le chlorhydrate d'ibopamine est un médicament sympathomimétique conçu comme un promédicament de l'épinine (N-méthyldopamine). Il est principalement utilisé en ophtalmologie pour induire la mydriase (dilatation de la pupille) et a été étudié pour son potentiel dans le traitement de l'insuffisance cardiaque congestive . Lorsqu'il est instillé dans le sac conjonctival à une concentration de 2 %, le this compound stimule les récepteurs oculaires D1-dopaminergiques et alpha-adrénergiques .
Applications De Recherche Scientifique
Ibopamine hydrochloride has several scientific research applications:
Ophthalmology: Used to induce mydriasis and as a provocative test for evaluating aqueous humor outflow structures.
Cardiology: Investigated for its potential in improving cardiac function and treating congestive heart failure.
Pharmacology: Studied for its effects on D1-dopaminergic and alpha-adrenergic receptors.
Mécanisme D'action
Target of Action
Ibopamine hydrochloride primarily targets ocular D1-dopaminergic and α-adrenergic receptors . These receptors play a crucial role in the regulation of eye functions such as pupil dilation and intraocular pressure.
Mode of Action
Ibopamine hydrochloride is a prodrug of epinine (N-methyldopamine) . When instilled in the conjunctival sac, it is rapidly hydrolyzed to epinine by the esterases of the aqueous humor and ocular tissues . Epinine, an analogue of dopamine, can stimulate dopamine receptors and to a lesser degree adrenergic receptors . The mydriatic effect of ibopamine is due to the stimulation of the α-adrenergic receptors of the dilating muscle of the pupil .
Biochemical Pathways
The D1 dopaminergic activity of ibopamine increases aqueous humor production . This leads to an increase in intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG) .
Pharmacokinetics
The half-life of ibopamine in the aqueous humor is short, about 2 minutes, due to the fast hydrolysis . After the instillation of ibopamine, only epinine can be found in the aqueous humor . This suggests that epinine is the pharmacologically active moiety .
Result of Action
The stimulation of α-adrenergic and D1 dopaminergic receptors by ibopamine results in a noncycloplegic mydriasis (pupil dilation without paralysis of the ciliary muscle) . It also increases aqueous humor production, leading to an increase in IOP in POAG patients .
Action Environment
The action of ibopamine hydrochloride is influenced by the presence of esterases in the aqueous humor and ocular tissues, which rapidly hydrolyze ibopamine to its active form, epinine . The environment of the conjunctival sac, where ibopamine is instilled, is also crucial for its action .
Analyse Biochimique
Biochemical Properties
Ibopamine hydrochloride acts on D1 and α-adrenergic receptors as an agonist . It is rapidly hydrolyzed to epinine by the esterases of the aqueous humor and ocular tissues . This suggests that epinine is the active component of the molecule .
Cellular Effects
Ibopamine hydrochloride increases aqueous humor production following D1-dopaminergic stimulation . It also induces a noncycloplegic mydriasis (α-adrenergic action) .
Molecular Mechanism
The mydriatic effect of Ibopamine hydrochloride is due to the stimulation of the α-adrenergic receptors of the dilating muscle of the pupil . After being hydrolyzed to epinine, Ibopamine hydrochloride stimulates the α-adrenergic and D1 dopaminergic receptors .
Temporal Effects in Laboratory Settings
The half-life of Ibopamine hydrochloride in the aqueous humor is short (about 2 minutes) due to fast hydrolysis . After the instillation of Ibopamine hydrochloride, only epinine can be found in the aqueous humor .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, it is known that Ibopamine hydrochloride has low toxicity both at systemic and local levels .
Metabolic Pathways
The metabolic pathway of Ibopamine hydrochloride involves its hydrolysis to epinine by the esterases of the aqueous humor and ocular tissues .
Transport and Distribution
It is known that after the instillation of Ibopamine hydrochloride, only epinine can be found in the aqueous humor .
Subcellular Localization
It is known that after the instillation of Ibopamine hydrochloride, only epinine can be found in the aqueous humor .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate d'ibopamine est synthétisé par estérification de la N-méthyldopamine avec l'anhydride isobutyrique. La réaction implique généralement les étapes suivantes :
Estérification : La N-méthyldopamine est mise à réagir avec l'anhydride isobutyrique en présence d'une base telle que la pyridine pour former le di-isobutyrrylester de la N-méthyldopamine.
Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir de l'ibopamine pure.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Estérification en vrac : De grandes quantités de N-méthyldopamine et d'anhydride isobutyrique sont mises à réagir dans des réacteurs industriels.
Purification et cristallisation : Le produit est purifié par des techniques de chromatographie et de cristallisation à l'échelle industrielle pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate d'ibopamine subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Dans l'humeur aqueuse, le this compound est rapidement hydrolysé en épinine par les estérases.
Oxydation : L'épinine, le métabolite actif, peut subir des réactions d'oxydation dans l'organisme.
Réactifs et conditions courants
Hydrolyse : Catalysée par les estérases présentes dans l'humeur aqueuse et les tissus oculaires.
Oxydation : Se produit généralement dans des conditions physiologiques en présence d'oxygène et d'enzymes.
Principaux produits formés
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Ophtalmologie : Utilisé pour induire la mydriase et comme test provocateur pour évaluer les structures de sortie de l'humeur aqueuse.
Cardiologie : Étudié pour son potentiel à améliorer la fonction cardiaque et à traiter l'insuffisance cardiaque congestive.
Pharmacologie : Étudié pour ses effets sur les récepteurs D1-dopaminergiques et alpha-adrénergiques.
Mécanisme d'action
Le this compound exerce ses effets par les mécanismes suivants :
Hydrolyse en épinine : Dans le sac conjonctival, le this compound est hydrolysé en épinine par les estérases.
Stimulation des récepteurs : L'épinine stimule les récepteurs D1-dopaminergiques et alpha-adrénergiques, ce qui entraîne une augmentation de la production d'humeur aqueuse et la mydriase.
Effets cardiaques : L'épinine a des effets inotropes positifs, améliorant la fonction cardiaque chez les patients atteints d'insuffisance cardiaque congestive.
Comparaison Avec Des Composés Similaires
Le chlorhydrate d'ibopamine est unique par rapport à d'autres composés similaires en raison de sa double action sur les récepteurs D1-dopaminergiques et alpha-adrénergiques. Les composés similaires comprennent :
La combinaison unique d'activités dopaminergiques et adrénergiques du this compound en fait un composé précieux en ophtalmologie et en cardiologie .
Propriétés
IUPAC Name |
[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4;/h6-7,10-12,18H,8-9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIXRWKJZYLBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020864 | |
| Record name | N-Methyldopamine,O,O'-diisobutyroylester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75011-65-3 | |
| Record name | Ibopamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75011-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075011653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyldopamine,O,O'-diisobutyroylester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(methylamino)ethyl]-1,2-phenylene isobutyrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VXW2HU8GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















